(4S)-tert-Butyl-2-[2-(diphenylphosphino)phenyl]-4,5-dihydrooxazole
Description
Historical Development of PHOX Ligand Architectures
The conceptual foundation for phosphinooxazoline ligands emerged from pioneering work by Pfaltz, Helmchen, and Williams in the late 20th century, who recognized the potential of combining phosphine and oxazoline moieties to create chiral, bidentate P,N-ligands . Early iterations, such as those described by Geisler and Helmchen in 2006, integrated planar chirality from a pentamethylferrocene backbone with central chirality at the oxazoline stereogenic center, demonstrating high enantioselectivity in palladium-catalyzed allylic substitutions . These ligands addressed limitations of traditional diphosphine systems by offering a hemilabile coordination mode, where the oxazoline nitrogen and phosphine phosphorus atoms stabilize metal centers while allowing dynamic ligand-substrate interactions .
A significant breakthrough came with the introduction of tert-butyl-PHOX, which featured a bulky tert-butyl group at the C4 position of the oxazoline ring. This modification, detailed in synthetic protocols by Stoltz and colleagues, enhanced steric shielding around the metal center, leading to improved enantiomeric excess (ee) in asymmetric transformations . The ligand’s modular synthesis—enabling independent variation of the phosphine aryl groups, oxazoline substituents, and backbone structure—established PHOX ligands as a versatile platform for catalyst optimization .
Strategic Importance of tert-Butyl Substituents in Steric Modulation
The tert-butyl group’s incorporation at the C4 position of the oxazoline ring serves dual purposes: (i) it imposes a rigid, cone-shaped steric environment that restricts substrate approach to the metal center, and (ii) it electronically stabilizes the oxazoline ring through inductive effects. In palladium-catalyzed allylic alkylations, this steric bulk forces substrates into chiral pockets, as demonstrated by Bélanger et al. in 2012, where tert-butyl-PHOX achieved >90% ee in fluorinated allyl enol carbonate reactions . Comparative studies with isopropyl-, iso-butyl-, and sec-butyl-substituted PHOX ligands revealed that the tert-butyl group’s threefold symmetry minimizes competing steric interactions, ensuring consistent stereochemical outcomes across diverse substrates .
Table 1: Impact of Oxazoline C4 Substituents on Enantioselectivity in Pd-Catalyzed Allylic Alkylation
| Substituent | Reaction Substrate | Enantiomeric Excess (%) | Reference |
|---|---|---|---|
| tert-Butyl | Fluorinated allyl carbonate | 92 | |
| iso-Propyl | Fluorinated allyl carbonate | 85 | |
| sec-Butyl | Fluorinated allyl carbonate | 78 |
The tert-butyl group’s influence extends beyond allylic alkylations. In asymmetric hydrogenations of tetra-substituted olefins, Pfaltz and coworkers demonstrated that tert-butyl-PHOX-palladium complexes achieve near-perfect enantioselectivity, even for substrates lacking coordinating functional groups . This performance stems from the ligand’s ability to enforce a defined chiral environment around the metal center, a feat unattainable with less bulky analogs.
Synthetic advancements, such as the copper(I)-catalyzed coupling of 2-bromoaryloxazolines with diphenylphosphine, have streamlined tert-butyl-PHOX production on multigram scales . Key improvements include the use of methanesulfonyl chloride for mesylate formation and acetonitrile recrystallization to yield high-purity ligand . These innovations underscore the ligand’s accessibility and adaptability, cementing its status as a privileged scaffold in asymmetric catalysis.
Properties
IUPAC Name |
[2-[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26NOP/c1-25(2,3)23-18-27-24(26-23)21-16-10-11-17-22(21)28(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-17,23H,18H2,1-3H3/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOLTNKQLUAXPI-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101140072 | |
| Record name | (4R)-4-(1,1-Dimethylethyl)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydrooxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101140072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164858-79-1 | |
| Record name | (4R)-4-(1,1-Dimethylethyl)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydrooxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164858-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R)-4-(1,1-Dimethylethyl)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydrooxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101140072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(4S)-tert-Butyl-2-[2-(diphenylphosphino)phenyl]-4,5-dihydrooxazole, commonly referred to as (S)-t-BuPHOX, is a phosphinooxazoline ligand known for its applications in asymmetric catalysis and potential therapeutic uses. This compound has garnered attention due to its biological activities, particularly in the fields of oncology and antifungal research.
- Molecular Formula : C25H26NOP
- Molecular Weight : 387.45 g/mol
- CAS Number : 148461-16-9
- Appearance : Colorless solid or white to tan crystals
The biological activity of this compound primarily revolves around its role as a ligand in various catalytic reactions. It has been shown to facilitate enantioselective reactions, which are crucial in synthesizing biologically active compounds. Furthermore, studies have indicated its affinity for specific receptors involved in nausea and vomiting regulation, particularly the 5-HT3 receptor.
Antifungal Activity
Recent investigations have highlighted the antifungal properties of oxazole derivatives, including this compound. A study demonstrated that related compounds exhibited broad-spectrum antifungal activity against pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.03 to 2 μg/mL, indicating potent antifungal effects .
Anti-Cancer Potential
Research into the anti-cancer properties of this compound suggests that it may have applications in chemotherapy. The compound's interaction with the 5-HT3 receptor implies a potential role in managing chemotherapy-induced nausea and vomiting . Additionally, its structural properties allow it to act as a ligand in various catalytic processes that could lead to the synthesis of anti-cancer agents.
Case Studies and Research Findings
Comparison with Similar Compounds
Substituent Variations in Oxazoline-Phosphine Ligands
The electronic and steric properties of PHOX ligands are highly sensitive to substituent modifications. Below is a comparison with key analogs:
Key Insights :
- Steric Effects : The tert-butyl group in the target compound outperforms smaller substituents (e.g., isopropyl) in enantioselectivity due to greater spatial demand .
- Electronic Tuning : Thiophene-containing analogs () exhibit stronger metal-ligand π-interactions, favoring reactions requiring electron-deficient metal centers .
Catalytic Performance in Asymmetric Hydrogenation
PHOX ligands are benchmarked by their performance in asymmetric hydrogenation. Representative
Critical Analysis :
Q & A
Q. What are the key synthetic pathways for (4S)-tert-butyl-2-[2-(diphenylphosphino)phenyl]-4,5-dihydrooxazole?
The synthesis typically involves multi-step procedures starting from chiral precursors like (S)-(+)-2-phenylglycinol. A common method includes:
Ring formation : Cyclization of β-amino alcohols with carbonyl compounds to form the oxazoline core.
Phosphine introduction : Coupling diphenylphosphine to the aromatic ring via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
Steric modification : Introduction of the tert-butyl group at the 4-position to enhance steric bulk, often using alkylation or Grignard reagents.
Yields range from 83.2% to 94.5%, with purity >99% confirmed by NMR, IR, and GC-MS .
Q. How is the enantiomeric purity of this ligand validated experimentally?
Polarimetry (optical rotation) and chiral HPLC are standard methods. For example, specific rotation values ([α]D) are compared against literature benchmarks. High-resolution NMR (e.g., 31P NMR) can also confirm the absence of diastereomeric impurities .
Q. What spectroscopic techniques are critical for structural characterization?
- 1H/13C NMR : Assigns proton and carbon environments (e.g., tert-butyl resonance at ~1.3 ppm).
- 31P NMR : Confirms phosphine coordination (δ ~−5 to −20 ppm for free phosphine) .
- X-ray crystallography : Resolves steric interactions between the tert-butyl group and the diphenylphosphino moiety .
Advanced Research Questions
Q. How does the tert-butyl group influence enantioselectivity in asymmetric catalysis?
The tert-butyl group creates a chiral pocket that restricts substrate access to the metal center, favoring one enantiomer. For example, in palladium-catalyzed allylic alkylation, this ligand achieves >90% ee due to steric hindrance destabilizing disfavored transition states . Comparative studies with smaller substituents (e.g., methyl) show reduced selectivity, highlighting the tert-butyl group’s role .
Q. What strategies resolve contradictions in catalytic activity data across studies?
Discrepancies often arise from:
- Solvent effects : Polar aprotic solvents (e.g., THF) enhance ligand flexibility, while non-polar solvents (e.g., toluene) rigidify the catalyst .
- Counterion choice : Tetrafluoroborate (BF4−) vs. hexafluorophosphate (PF6−) can alter ion-pairing and reaction rates .
Systematic optimization tables are recommended:
| Variable | Optimal Condition (e.g., Allylic Alkylation) | Impact on ee (%) |
|---|---|---|
| Solvent | Toluene | 92 |
| Temperature (°C) | −30 | 95 |
| Additive | LiCl | 89 |
Q. How can ligand modifications improve catalytic efficiency in challenging substrates?
- Electron-withdrawing groups : Fluorine substitution on the phenyl ring increases Lewis acidity of the metal center, accelerating oxidative addition .
- Hybrid ligands : Incorporating ferrocenyl groups (e.g., (SP)-2-(diphenylphosphino)ferrocenyl) enhances redox activity for tandem catalytic cycles .
- Crystallographic analysis : Adjusting bite angles (e.g., 85–90°) via substituent tuning optimizes metal-ligand geometry .
Q. What experimental controls are essential to confirm ligand stability under reaction conditions?
- Thermogravimetric analysis (TGA) : Assesses decomposition temperatures (>200°C for most oxazolines) .
- In situ NMR monitoring : Tracks ligand integrity during catalysis (e.g., no 31P signal broadening indicates stability) .
- Leaching tests : ICP-MS quantifies metal loss (<1 ppm confirms ligand robustness) .
Conflict Resolution in Data Interpretation
Q. How to address conflicting reports on ligand performance in cross-coupling reactions?
Contradictions often stem from:
- Substrate steric bulk : Bulky substrates (e.g., ortho-substituted aryl halides) may exceed the ligand’s steric capacity, reducing yields .
- Catalyst loading : Low loadings (<1 mol%) may lead to incomplete conversion, misinterpreted as poor activity .
Standardized benchmarking using a common substrate (e.g., 1-bromo-4-nitrobenzene) is advised .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
